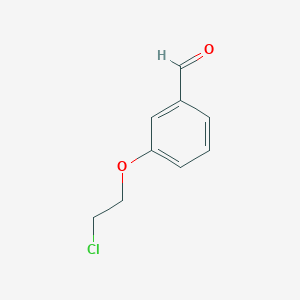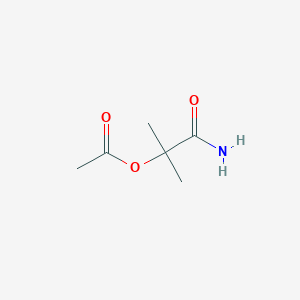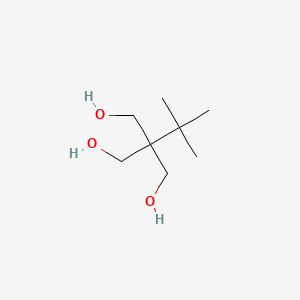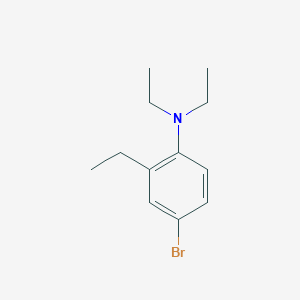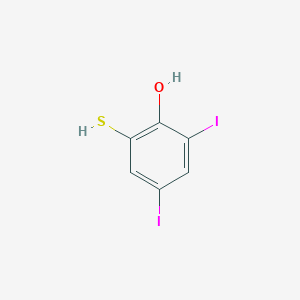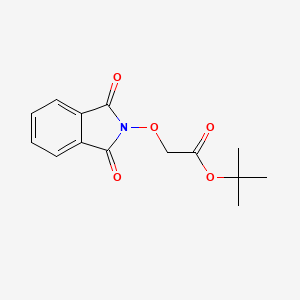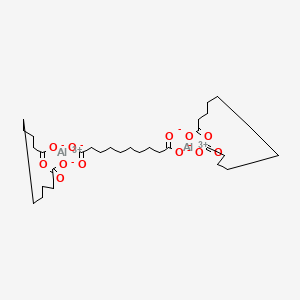
Aluminum sebacate
Overview
Description
Aluminum sebacate is a chemical compound formed by the reaction of decanedioic acid with aluminum. Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with the formula C10H18O4. The aluminum salt of decanedioic acid is used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of decanedioic acid, aluminum salt (3:2) typically involves the reaction of decanedioic acid with aluminum hydroxide or aluminum chloride. The reaction is carried out in an aqueous medium, and the resulting product is filtered and dried to obtain the aluminum salt.
Industrial Production Methods
In industrial settings, the production of decanedioic acid, aluminum salt (3:2) involves large-scale reactions using decanedioic acid and aluminum compounds. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Aluminum sebacate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the oxidation state of the aluminum in the compound.
Substitution: The aluminum in the compound can be substituted with other metals or elements under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with decanedioic acid, aluminum salt (3:2) include oxidizing agents, reducing agents, and other metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving decanedioic acid, aluminum salt (3:2) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different carboxylic acids, while substitution reactions can yield various metal salts.
Scientific Research Applications
Aluminum sebacate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological effects and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of decanedioic acid, aluminum salt (3:2) involves its interaction with various molecular targets and pathways. The aluminum component can bind to proteins and enzymes, affecting their function and activity. The decanedioic acid component can interact with cellular membranes and other biological molecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Decanedioic acid, magnesium salt (3:2)
- Decanedioic acid, calcium salt (3:2)
- Decanedioic acid, zinc salt (3:2)
Uniqueness
Aluminum sebacate is unique due to its specific chemical structure and properties. The aluminum component provides distinct reactivity and interaction capabilities compared to other metal salts of decanedioic acid. This uniqueness makes it valuable in specific industrial and research applications.
Properties
CAS No. |
5505-62-4 |
|---|---|
Molecular Formula |
C30H48Al2O12 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
dialuminum;decanedioate |
InChI |
InChI=1S/3C10H18O4.2Al/c3*11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h3*1-8H2,(H,11,12)(H,13,14);;/q;;;2*+3/p-6 |
InChI Key |
ITPKQLWJKWUWPB-UHFFFAOYSA-H |
Canonical SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].[Al+3].[Al+3] |
Related CAS |
111-20-6 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[tert-Butyl(dimethyl)silyl]-3-methylpyrrolidin-2-one](/img/structure/B8693892.png)
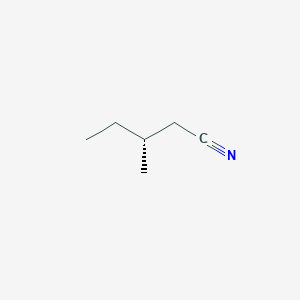
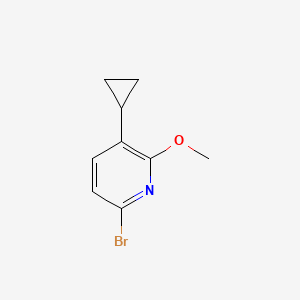
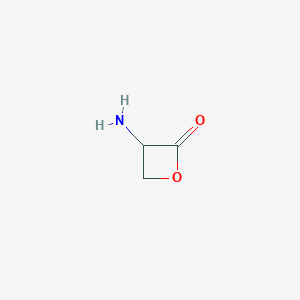
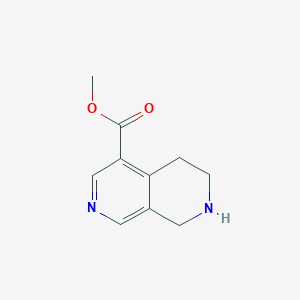
![Methyl 7-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}heptanoate](/img/structure/B8693918.png)
![1-Oxa-4-azaspiro[4.5]decane-4-ethanol](/img/structure/B8693927.png)
